molecular formula C8H9NO3 B1362424 2,5-Dimethyl-4-nitrophenol CAS No. 3139-05-7

2,5-Dimethyl-4-nitrophenol

Cat. No.: B1362424
CAS No.: 3139-05-7
M. Wt: 167.16 g/mol
InChI Key: DSWZKAODNLLINU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrophenol is an organic compound with the molecular formula C8H9NO3. It is a derivative of phenol, where the phenolic ring is substituted with two methyl groups at the 2 and 5 positions and a nitro group at the 4 position. This compound is known for its pale-yellow to yellow-brown solid appearance and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-4-nitrophenol can be synthesized through the nitration of 2,5-dimethylphenol. The nitration process typically involves the reaction of 2,5-dimethylphenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction and to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and temperature control. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products:

    Reduction: 2,5-Dimethyl-4-aminophenol.

    Substitution: Halogenated or alkylated derivatives of this compound.

    Oxidation: 2,5-Dimethyl-4-nitrobenzoic acid.

Scientific Research Applications

2,5-Dimethyl-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It serves as a substrate in enzymatic studies to investigate the activity of enzymes that can reduce nitro groups.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitrophenol involves its interaction with biological molecules through its nitro and phenolic groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can form hydrogen bonds and participate in various biochemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

    2,4-Dimethyl-4-nitrophenol: Similar structure but with different substitution pattern.

    2,6-Dimethyl-4-nitrophenol: Similar structure but with methyl groups at different positions.

    4-Nitrophenol: Lacks the methyl groups, making it less hydrophobic.

Uniqueness: 2,5-Dimethyl-4-nitrophenol is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of two methyl groups increases its hydrophobicity compared to 4-nitrophenol, influencing its solubility and interaction with other molecules.

Properties

IUPAC Name

2,5-dimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWZKAODNLLINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300177
Record name 2,5-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-05-7
Record name 3139-05-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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